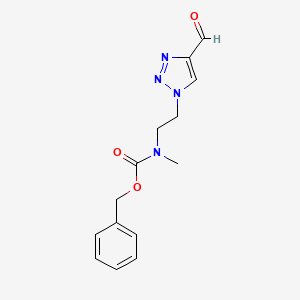

benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate

Overview

Description

Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The 1,2,3-triazole ring is linked with amine and ester groups . This compound is part of a class of compounds known as 1,2,3-triazole hybrids, which have been synthesized due to their notable therapeutic importance .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This synthesis method allows for the creation of a diverse set of substituted 1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate can be characterized using different spectral techniques . The 1,2,3-triazole ring in the compound contributes to its enhanced biocompatibility due to its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Chemical Reactions Analysis

The chemical reactions involving benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate are typically catalyzed by copper. For example, a polytriazolylamine ligand can stabilize Cu(I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can be used to identify functional groups in the compound .

Scientific Research Applications

Drug Discovery

The 1,2,3-triazole core is a common motif in pharmaceuticals due to its resemblance to the amide bond and its ability to mimic E or Z amide bonds. This structural feature, combined with high chemical stability and hydrogen bonding capability, makes it valuable in drug discovery . Compounds like Rufinamide and Tazobactam feature a 1,2,3-triazole core and have been successful in the market .

Organic Synthesis

In organic synthesis, the 1,2,3-triazole ring serves as a stable and versatile scaffold. It can act as a surrogate for the peptide bond, offering chemical and biological stability. This makes it an excellent candidate for synthesizing complex organic molecules .

Polymer Chemistry

The triazole ring’s stability and reactivity make it suitable for polymer chemistry applications. It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry for constructing complex structures. Their ability to engage in hydrogen bonding and dipole-dipole interactions makes them ideal building blocks for designing molecular assemblies .

Bioconjugation

The triazole ring is often used in bioconjugation techniques. Its stability under physiological conditions allows for the creation of stable bioconjugates, which are essential in developing targeted drug delivery systems and diagnostic tools .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used to modify biomolecules, aiding in the study of biological processes. They can act as bioisosteres, replacing certain functional groups in biomolecules without significantly altering their properties .

Fluorescent Imaging

The triazole ring’s properties make it suitable for fluorescent imaging applications. It can be used to create fluorescent probes that help in visualizing biological processes at the molecular level .

Materials Science

Due to its robustness, the 1,2,3-triazole ring finds applications in materials science. It can be used to create new materials with specific properties, such as enhanced conductivity or biocompatibility .

Mechanism of Action

While the specific mechanism of action for benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is not mentioned in the sources, 1,2,3-triazoles and their derivatives have been found to have a wide range of biological activities. They have potential applications as antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and anti-leishmanial agents .

Safety and Hazards

Future Directions

The 1,2,3-triazole framework offers a highly versatile architecture for ligand design, yet the coordination chemistry of this class of ligand remains largely unexplored . Therefore, future research could focus on exploring the coordination chemistry of these compounds and developing new drugs based on the 1,2,3-triazole framework .

properties

IUPAC Name |

benzyl N-[2-(4-formyltriazol-1-yl)ethyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-17(7-8-18-9-13(10-19)15-16-18)14(20)21-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMXSPACKPDRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN1C=C(N=N1)C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.